molecular formula C12H14N4O2S B5851417 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea

1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea

Cat. No.: B5851417
M. Wt: 278.33 g/mol
InChI Key: YVHHTGXKJZRBDG-UHFFFAOYSA-N
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Description

1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 3-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods such as continuous flow chemistry or microwave-assisted synthesis. These methods can enhance the reaction rates and yields while reducing the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution of the methoxy group can yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As a component in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiadiazole ring and the urea moiety are known to interact with various biological targets, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Phenylurea derivatives: These compounds share the urea moiety and are known for their herbicidal and pharmaceutical applications.

Uniqueness

1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea is unique due to the combination of the thiadiazole ring and the methoxyphenyl group, which may confer specific properties and activities not found in other similar compounds.

Properties

IUPAC Name

1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-3-10-15-16-12(19-10)14-11(17)13-8-5-4-6-9(7-8)18-2/h4-7H,3H2,1-2H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHHTGXKJZRBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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